7-Bromo-1,5-naphthyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-1,5-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-3-8-6(11-4-5)1-2-7(12-8)9(13)14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOGJNSFIPQTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Reaction for 1,5-Naphthyridine Formation
Table 1: Skraup Reaction Conditions for 1,5-Naphthyridine Derivatives
| Starting Material | Catalyst | Solvent | Yield (%) | Product |
|---|---|---|---|---|
| 3-Aminopyridine | I₂ | Dioxane/H₂O | 45–50 | 1,5-Naphthyridine 2 |
| 3-Bromo-4-methylpyridine | m-NO₂PhSO₃Na | H₂O | 52 | 3-Bromo-1,5-naphthyridine 2b |
While cost-effective, the Skraup reaction often requires harsh conditions (e.g., concentrated sulfuric acid) and suffers from side reactions, necessitating careful optimization of temperature and catalyst loading.
Bromination Strategies for Functionalization
Direct Bromination of Naphthyridine Intermediates
Introducing bromine at the 7-position of 1,5-naphthyridine-2-carboxylic acid typically involves electrophilic aromatic substitution. Bromine (Br₂) in acetic acid selectively targets electron-rich positions, as demonstrated in the synthesis of 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione 55 (Scheme 18). Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) enables milder bromination, achieving 85% yield for 7-bromo-1,5-naphthyridine derivatives without overhalogenation.
Table 2: Bromination Reagents and Outcomes
| Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1,5-Naphthyridine-2-carboxylic acid | Br₂ | AcOH | 80°C | 72 |
| 4-Hydroxy-1,5-naphthyridine | NBS | DMF | RT | 85 |
Phosphorus Tribromide-Mediated Halogen Exchange
Hydroxyl groups at the 7-position can be replaced via treatment with phosphorus tribromide (PBr₃). For example, refluxing 7-hydroxy-1,5-naphthyridine-2-carboxylic acid 53 with PBr₃ in neat conditions quantitatively yields the brominated analog. This method is highly efficient but requires anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Limitations of Key Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Skraup Reaction | Low-cost starting materials | Harsh conditions, moderate yields | 45–52 |
| Direct Bromination | High regioselectivity | Requires electron-rich substrates | 72–85 |
| PBr₃ Halogenation | Quantitative conversion | Anhydrous conditions needed | >90 |
| Palladium Catalysis | Versatile functionalization | Expensive catalysts, multi-step | 60–75 |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-naphthyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids are commonly used as oxidizing agents.
Reduction: Reductive amination using appropriate reducing agents.
Substitution: Arylboronic acids are often used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Monoarylated or diarylated naphthyridines.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of 1,5-naphthyridine, including 7-bromo-1,5-naphthyridine-2-carboxylic acid, exhibit significant antimicrobial activity. These compounds have been shown to combat various resistant bacterial strains. For instance, studies have demonstrated that certain naphthyridine derivatives are effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The introduction of bromine in the naphthyridine scaffold enhances antibacterial activity, with some compounds displaying IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .
Antiparasitic and Antiviral Activities
Naphthyridine derivatives have also been explored for their antiparasitic properties. For example, compounds similar to this compound have shown activity against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria . Additionally, some derivatives demonstrate antiviral properties, making them candidates for further development in treating viral infections.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that allow for the functionalization of the naphthyridine core. Recent studies have focused on various synthetic strategies:
- Bromination Reactions : Bromination of naphthyridine precursors is a common method to introduce bromine at specific positions. This can enhance biological activity and facilitate further chemical modifications .
- Functionalization Techniques : The use of reagents such as iodine or sodium nitrite in the presence of solvents like dioxane has been reported to yield high-purity products efficiently .
- Ligand Applications : The compound can act as a ligand in coordination chemistry, forming complexes with various metals which can be utilized in catalysis or as sensors .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound derivatives:
- Antimicrobial Trials : A derivative was tested against multiple strains of bacteria and showed superior efficacy compared to standard antibiotics like ciprofloxacin . This highlights its potential as a lead compound in antibiotic development.
- Antiproliferative Effects : In vitro studies have indicated that some naphthyridine derivatives inhibit cancer cell growth effectively. For instance, certain fused naphthyridines were shown to inhibit topoisomerase II and exhibit cytotoxicity against cancer cell lines .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Positional Isomers and Core Modifications
Methyl 7-Bromo-1,5-naphthyridine-3-carboxylate (CAS 958334-24-2) Molecular Formula: C₁₀H₇BrN₂O₂ Molecular Weight: 283.08 g/mol Key Differences: The carboxylic acid at position 2 is replaced by a methyl ester at position 3. Synthesis: Likely synthesized via esterification of the corresponding carboxylic acid or nucleophilic substitution .
Ethyl 7-Bromo-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate (CAS 863444-62-6)
- Molecular Formula : C₁₂H₁₁BrN₂O₄
- Molecular Weight : 327.13 g/mol
- Key Differences : Incorporates a hydroxy group at position 4 and a methyl group at position 1, adding steric bulk and hydrogen-bonding capability. The ethyl ester enhances lipophilicity compared to the free acid .
8-Bromo-[1,6]naphthyridine-2-carboxylic Acid Amide (CAS 875514-62-8)
- Molecular Formula : C₉H₆BrN₃O
- Molecular Weight : 252.07 g/mol
- Key Differences : Features a 1,6-naphthyridine core (vs. 1,5) and an amide group instead of a carboxylic acid. The altered core geometry may affect binding affinity in biological targets .
Heterocyclic Analogues
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid (CAS 1622993-12-7)
- Molecular Formula : C₇H₄BrN₃O₂
- Molecular Weight : 242.03 g/mol
- Key Differences : Replaces the 1,5-naphthyridine core with a triazolo-pyridine system. The triazole ring introduces additional nitrogen atoms, altering electronic properties and metabolic stability .
Physicochemical Properties
Notes:
- The carboxylic acid derivatives (e.g., free acid, esters) exhibit higher polarity compared to amides or alkyl-substituted analogs.
- Bromine substitution increases molecular weight and density, as seen in 8-bromo-[1,6]naphthyridine-2-carboxamide (density: 1.74 g/cm³) .
Biological Activity
7-Bromo-1,5-naphthyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by the presence of a bromine atom at the 7-position of the naphthyridine ring and a carboxylic acid functional group. The molecular formula is , and its structure facilitates various interactions with biological macromolecules.
Antimicrobial Activity
Research has demonstrated that naphthyridine derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study highlighted that derivatives of naphthyridines, including those with bromine substitutions, displayed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 7 mM for S. aureus, indicating potent activity.
Antiparasitic Activity
Another area of interest is the antiparasitic activity of 7-bromo derivatives. In vitro studies have shown that certain naphthyridine derivatives exhibit significant activity against Leishmania species, with selectivity over human cell lines . For example, a related compound demonstrated an impressive selectivity index (pEC50 = 4.5) compared to existing treatments like amphotericin .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial cell wall synthesis and metabolic pathways. This interaction can lead to the disruption of essential cellular functions.
- DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .
- Halogen Bonding : The presence of bromine allows for unique halogen bonding interactions with target proteins or nucleic acids, enhancing binding affinity and specificity .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various naphthyridine derivatives' antimicrobial effects. The results indicated that compounds with bromination showed superior activity against Bacillus cereus and Mycobacterium smegmatis. The study emphasized that structural modifications significantly influenced the potency of these compounds .
Case Study 2: Antiparasitic Activity
A series of compounds derived from naphthyridine were tested for their efficacy against Leishmania donovani. One compound demonstrated a pEC50 comparable to existing treatments, suggesting that further development could lead to effective new therapies for leishmaniasis .
Comparative Analysis of Biological Activities
| Compound | Activity Type | MIC (mM) | Selectivity Index |
|---|---|---|---|
| This compound | Antibacterial | 6-7 | - |
| Related Naphthyridine Derivative | Antiparasitic | - | 4.5 |
Q & A
Q. What are the primary synthetic routes for 7-Bromo-1,5-naphthyridine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves two steps:
- Bromination : Direct bromination of 1,5-naphthyridine using Br₂ in CCl₄ under reflux conditions, catalyzed by pyridine, yields mono- (27%) or di-brominated (10%) products. Regioselectivity depends on reaction time and stoichiometry .
- Oxidation : Subsequent oxidation of intermediates like 2-methyl-1,5-naphthyridine with selenium dioxide (SeO₂) in pyridine (reflux, 6 h) yields 1,5-naphthyridine-2-carboxylic acid (16% yield). Alternatively, oxidation of 2-styryl derivatives with KMnO₄ in acetone (25°C, 15 min) achieves higher yields (62%) .
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bromine substitution pattern and carboxylic acid group. The deshielding effect of the bromine atom at C7 and the carboxylic acid at C2 provides distinct chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₅BrN₂O₂: theoretical 271.96 g/mol).
- X-ray Crystallography : Resolves regiochemical ambiguities if single crystals are obtainable .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods .
- Storage : Store at 0–6°C in airtight containers to prevent degradation .
- Hazard Mitigation : Follow GHS warnings for skin/eye irritation (Category 2) and aquatic toxicity (Chronic Category 1). Neutralize spills with inert adsorbents .
Advanced Research Questions
Q. How can researchers resolve contradictions in bromination regioselectivity during synthesis?
Methodological Answer: Contradictions arise from competing mono- and di-bromination pathways. Strategies include:
- Catalyst Optimization : Using pyridine as a base directs bromine to the C7 position by stabilizing intermediates .
- Temperature Control : Lower temperatures (e.g., 40°C) favor mono-bromination, while higher temperatures promote di-bromination .
- Post-Reaction Analysis : Employ HPLC or TLC to monitor reaction progress and optimize stoichiometry (Br₂:substrate ratio ≤ 1:1) .
Q. How can the oxidation step of 7-Bromo-1,5-naphthyridine-2-carbaldehyde to the carboxylic acid be optimized?
Methodological Answer:
- Reagent Selection : Replace SeO₂ with 30% H₂O₂ in acetic acid (25°C, 3 days), achieving 61% yield while minimizing byproducts .
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to pyridine .
- Catalytic Additives : Tungstate (Na₂WO₄) accelerates peroxide-mediated oxidation, reducing reaction time to 12–24 h .
Q. What role does this compound play in medicinal chemistry or complex synthesis?
Methodological Answer:
- Building Block : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification. The carboxylic acid group facilitates amide bond formation, common in protease inhibitor design .
- Case Study : In Merck’s Aryl Halide Chemistry Informer Library, similar brominated naphthyridines serve as diagnostic substrates to evaluate synthetic method robustness under pharmaceutically relevant conditions .
Q. How should researchers address discrepancies in reported yields for oxidation reactions?
Methodological Answer:
- Reproducibility Checks : Verify reagent purity (e.g., H₂O₂ concentration) and exclude moisture via anhydrous conditions.
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., aldehydes) that may reduce yields.
- Comparative Studies : Benchmark against literature protocols (e.g., KMnO₄ vs. H₂O₂/SeO₂) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
